2,4,5-trichlorophenyl acetate chemical structure and physical properties
2,4,5-trichlorophenyl acetate chemical structure and physical properties
An In-Depth Technical Guide to 2,4,5-Trichlorophenyl Acetate
Introduction and Scope
This technical guide provides a comprehensive overview of 2,4,5-trichlorophenyl acetate, a chlorinated aromatic ester. While its direct applications are less documented than its more notorious relatives, 2,4,5-trichlorophenol (TCP) and (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T), this compound holds significant interest for researchers in synthetic chemistry, toxicology, and environmental science.[1][2] It serves as a stable, acetylated derivative of TCP, a precursor historically used in the synthesis of herbicides and bactericides.[2][3]
Understanding the properties and synthesis of 2,4,5-trichlorophenyl acetate is critical, not only for its potential use as a laboratory reagent or analytical standard but also for appreciating the chemistry of its precursors and their associated impurities.[4] A pivotal consideration in any work involving this class of compounds is the potential for contamination with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a common byproduct in the synthesis of 2,4,5-trichlorophenol under certain conditions.[5][6][7] This guide is intended for professionals in research and development who require a detailed understanding of this molecule's structure, properties, synthesis, and safe handling.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational for all scientific inquiry. 2,4,5-Trichlorophenyl acetate is structurally defined by an acetate group ester-linked to a 2,4,5-trichlorinated benzene ring.
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IUPAC Name : (2,4,5-trichlorophenyl) acetate[1]
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Synonyms : Seedox, Phenol, 2,4,5-trichloro-, acetate[1]
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Canonical SMILES : CC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl[1]
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InChIKey : IRMIPIZHLIHQST-UHFFFAOYSA-N[1]
Chemical Structure:
Figure 1. 2D structure of 2,4,5-trichlorophenyl acetate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to environmental matrices. The data below is summarized for clarity. It is important to note that while robust data exists for the molecular properties, experimental data for bulk properties like melting and boiling points are not extensively reported for the acetate itself; therefore, data for the closely related precursor, 2,4,5-trichlorophenol, and the herbicide, 2,4,5-T, are provided for context where appropriate.
| Property | Value | Source |
| Molecular Weight | 239.48 g/mol | [8][9] |
| Appearance | Inferred to be a crystalline solid at room temperature. The related compound 2,4,5-T is a white to tan crystalline solid. | [10][11] |
| Melting Point | Data not readily available. For context, the precursor 2,4,5-trichlorophenol has a melting point of 68°C, and the related herbicide 2,4,5-T melts at 153-158°C. | [2][11][12] |
| Boiling Point | Data not readily available. The related herbicide 2,4,5-T decomposes upon heating. | [11][12] |
| Solubility | Expected to have low solubility in water, similar to other chlorinated aromatic esters. For context, 2,4,5-T is sparingly soluble in water (0.03% at 25°C). | [5][10] |
Synthesis and Mechanistic Rationale
The synthesis of 2,4,5-trichlorophenyl acetate is a straightforward esterification of 2,4,5-trichlorophenol. The protocol described below is a standard laboratory method that is both efficient and self-validating through the monitoring of starting material consumption and product formation.
Causality and Field-Proven Insights
The choice of an acetylating agent and catalyst is critical. Acetic anhydride is often preferred over acetyl chloride in a research setting due to its lower volatility and less aggressive reaction profile. The use of a tertiary amine base like pyridine or triethylamine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate, and it scavenges the acetic acid byproduct, driving the equilibrium towards the product. The aqueous workup is designed to remove the water-soluble catalyst, unreacted anhydride (which hydrolyzes), and salt byproducts, leaving the water-insoluble product in the organic phase.
Detailed Experimental Protocol: Acetylation of 2,4,5-Trichlorophenol
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Reagent Preparation & Safety : In a well-ventilated fume hood, dissolve 2,4,5-trichlorophenol (1.0 eq) in anhydrous dichloromethane (DCM) or ethyl acetate. Rationale: Anhydrous conditions prevent the premature hydrolysis of acetic anhydride.
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Reaction Setup : To the stirred solution under an inert atmosphere (e.g., nitrogen), add pyridine (1.2 eq). Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the initial exotherm of the reaction, particularly the formation of the acetylpyridinium salt.
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Addition of Acetylating Agent : Add acetic anhydride (1.1 eq) dropwise to the cooled solution. Rationale: Dropwise addition ensures the reaction temperature remains controlled, preventing potential side reactions.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 2,4,5-trichlorophenol spot. Rationale: TLC provides a simple, real-time validation of the reaction's progression towards completion.
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Workup - Quenching : Once the reaction is complete, slowly add deionized water to quench any remaining acetic anhydride.
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Workup - Extraction : Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally, brine. Rationale: Each wash is a targeted purification step to remove specific impurities, ensuring a cleaner crude product.
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Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2,4,5-trichlorophenyl acetate. Rationale: Recrystallization is a highly effective method for purifying solid organic compounds to high analytical standards.
Synthesis Workflow Diagram
Sources
- 1. phenol, 2,4,5-trichloro-, acetate (8ci) | C8H5Cl3O2 | CID 79367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 3. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. healthandenvironment.org [healthandenvironment.org]
- 6. idc-online.com [idc-online.com]
- 7. pic.int [pic.int]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2,4,5-Trichlorophenyl acetate [drugs.ncats.io]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T [cdc.gov]
- 11. ICSC 0075 - (2,4,5-TRICHLOROPHENOXY) ACETIC ACID [inchem.org]
- 12. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
